BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1-Bromo-4-
iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromo-4-iodobenzene

Cat. No.: B050087

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-bromo-4-iodobenzene, a key intermediate in organic synthesis and drug development. The
following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification
and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for 1-bromo-4-iodobenzene are summarized in the tables
below, providing a clear and concise reference for researchers.

1H NMR Data

Table 1: *H NMR Chemical Shifts and Coupling Constants

Chemical Shift Lo Coupling Constant .

Multiplicity Assignment
(ppm) (3, Hz)
7.46 Doublet 8.4 2H, Ar-H ortho to Br
7.15 Doublet 8.4 2H, Ar-H ortho to |

Note: Data acquired in CDCls at 300 MHz. Chemical shifts are referenced to TMS (0 ppm).[1]
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13C NMR Data

Table 2: 3C NMR Chemical Shifts

Chemical Shift (ppm) Assignment
138.4 C-l

132.3 C-Horthoto |
129.0 C-H ortho to Br
93.1 C-Br

Note: Data acquired in CDCls.

Infrared (IR) Spectroscopy Data

Table 3: Principal IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3080 Weak C-H stretch (aromatic)

1570 Medium C=C stretch (aromatic)

1470 Strong C=C stretch (aromatic)

1060 Strong C-H in-plane bend

1000 Strong C-H in-plane bend

810 Strong C-H out-of-plane bend (p-
disubstituted)

680 Strong C-Br stretch

500 Medium C-I stretch

Note: Spectrum obtained from a KBr pellet.[2]

Mass Spectrometry Data
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Table 4: Key Mass Spectrometry Fragments (Electron lonization)

m/z Relative Intensity (%) Assignment

282 100 [M]* (molecular ion with 7°Br)
284 97 [M]* (molecular ion with 81Br)
155 40 M - []*

76 35 [CeHa]*

Note: Electron lonization (EIl) at 70 eV.[2][3]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy

A solution of 1-bromo-4-iodobenzene (approximately 10-20 mg) is prepared in deuterated
chloroform (CDClIs, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. The spectrum is
acquired on a 300 MHz NMR spectrometer. For *H NMR, 16 scans are typically acquired with a
relaxation delay of 1 second. For 3C NMR, a larger number of scans (e.g., 1024) is necessary
due to the low natural abundance of the 3C isotope, with a longer relaxation delay of 2-5
seconds to ensure full relaxation of quaternary carbons. Chemical shifts are referenced to the
residual solvent peak (CHCIs at 7.26 ppm for *H and CDClIs at 77.16 ppm for 13C) or an internal
standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method)

Approximately 1-2 mg of 1-bromo-4-iodobenzene is finely ground with about 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then
compressed in a pellet press under high pressure to form a thin, transparent pellet. The KBr
pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded,
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typically in the range of 4000-400 cm~1. A background spectrum of a pure KBr pellet is
recorded and subtracted from the sample spectrum.[4][5][6]

Mass Spectrometry

Electron lonization (EI) Mass Spectrometry

A solid sample of 1-bromo-4-iodobenzene is introduced into the mass spectrometer via a
direct insertion probe. The sample is heated to induce vaporization into the ion source, which is
maintained under high vacuum. In the ion source, the gaseous molecules are bombarded with
a beam of electrons with an energy of 70 eV.[7][8][9] This causes the molecules to ionize and
fragment. The resulting positively charged ions are then accelerated and separated by a mass
analyzer according to their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-bromo-4-iodobenzene.
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Caption: Workflow for the spectroscopic characterization of 1-Bromo-4-iodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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